molecular formula C12H25NO5 B605459 Amino-PEG3-CH2CO2-t-butyl ester CAS No. 189808-70-6

Amino-PEG3-CH2CO2-t-butyl ester

Cat. No. B605459
M. Wt: 263.33
InChI Key: OTTHWLFOQWLZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG3-CH2CO2-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .


Molecular Structure Analysis

The molecular formula of Amino-PEG3-CH2CO2-t-butyl ester is C12H25NO5 . It has a molecular weight of 263.3 g/mol . The functional group is Amine/CH2CO2-t-butyl ester .


Chemical Reactions Analysis

The amino group in Amino-PEG3-CH2CO2-t-butyl ester is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Amino-PEG3-CH2CO2-t-butyl ester is a solid powder . It is soluble in DMSO . It should be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

  • Drug Delivery Systems

    • Amino-PEG3-CH2CO2-t-butyl ester is used in pharmaceutical research and development, specifically in the creation of drug delivery systems .
    • It is a PEG derivative containing an amino group with a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media .
    • The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
  • Antibody-Drug Conjugates

    • It can be synthetically incorporated into antibody-drug conjugates .
    • The hydrophilic PEG linker facilitates solubility in biological applications .
    • The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
  • Proteolysis-Targeting Chimeras (PROTAC)

    • It can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC) molecules for targeted protein degradation .
    • The hydrophilic PEG linker facilitates solubility in biological applications .
    • The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
  • Bioconjugation

    • It can be used for bioconjugation .
    • The hydrophilic PEG linker facilitates solubility in biological applications .
    • The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
  • Synthesis of Small Molecules

    • It can be used as a building block for synthesis of small molecules .
    • The hydrophilic PEG linker facilitates solubility in biological applications .
    • The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
  • Pharmaceutical Research and Development
    • Amino-PEG3-CH2CO2-t-butyl ester is a chemical compound used in pharmaceutical research and development .
    • It is particularly useful in the creation of drug delivery systems .
    • The hydrophilic PEG spacer increases solubility in aqueous media .
    • The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
  • Pharmaceutical Research and Development
    • Amino-PEG3-CH2CO2-t-butyl ester is a chemical compound used in pharmaceutical research and development .
    • It is particularly useful in the creation of drug delivery systems .
    • The hydrophilic PEG spacer increases solubility in aqueous media .
    • The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

properties

IUPAC Name

tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTHWLFOQWLZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG3-CH2CO2-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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